Technical Whitepaper: 3-(1H-Imidazol-2-ylamino)benzoic acid (CAS 246135-55-7) – Structural Utility and Synthetic Methodologies
Technical Whitepaper: 3-(1H-Imidazol-2-ylamino)benzoic acid (CAS 246135-55-7) – Structural Utility and Synthetic Methodologies
Executive Summary
In modern medicinal chemistry, the identification and incorporation of versatile bifunctional scaffolds are critical for navigating complex structure-activity relationship (SAR) landscapes. 3-(1H-Imidazol-2-ylamino)benzoic acid (CAS 246135-55-7) represents a highly specialized pharmacophore building block. By fusing an electron-rich 2-aminoimidazole ring with a meta-substituted benzoic acid, this molecule offers a unique array of hydrogen bond donors/acceptors, metal chelation capabilities, and electrostatic interaction points.
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in target binding, and a self-validating synthetic methodology designed to overcome the inherent challenges of unprotected imidazole cross-coupling [1].
Physicochemical Profiling & Structural Data
Understanding the baseline physicochemical properties of CAS 246135-55-7 is essential for predicting its behavior in both synthetic workflows and biological assays. The meta-substitution pattern ensures a specific spatial vector for the carboxylic acid relative to the imidazole ring, which is critical for target engagement [2].
| Property | Value | Scientific Implication |
| Chemical Formula | C₁₀H₉N₃O₂ | Bifunctional core suitable for combinatorial library generation. |
| Molecular Weight | 203.20 g/mol | Low molecular weight (Lead-like), allowing room for further functionalization without violating Lipinski's Rule of 5. |
| Exact Mass | 203.0695 Da | Critical for LC-MS/HRMS validation during synthesis. |
| Topological Polar Surface Area (TPSA) | 67.2 Ų | Optimal for membrane permeability while retaining sufficient polarity for aqueous solubility. |
| Hydrogen Bond Donors | 3 (COOH, NH, Imidazole-NH) | High capacity for interacting with kinase hinge regions or receptor pockets. |
| Hydrogen Bond Acceptors | 4 | Facilitates interaction with backbone amides in protein targets. |
| LogP (Predicted) | ~1.47 | Favorable lipophilicity for oral bioavailability. |
Pharmacophore Rationale & Mechanistic Utility
Why do medicinal chemists select this specific scaffold? The causality lies in its tripartite interaction potential.
-
The 1H-Imidazole Ring: Imidazoles are privileged structures in metalloenzyme inhibitors. The unhindered nitrogen can coordinate directly with catalytic metal ions (e.g., Zn²⁺ in matrix metalloproteinases or HDACs). Alternatively, in kinase inhibitors, the 2-aminoimidazole motif frequently acts as a hinge-binding mimic, donating and accepting hydrogen bonds from the kinase backbone [3].
-
The Secondary Amine Linker: This linker provides critical conformational flexibility, allowing the two aromatic systems to adopt non-planar geometries to fit into complex binding pockets.
-
The Benzoic Acid Moiety: At physiological pH (7.4), the carboxylic acid is deprotonated, forming a localized negative charge that can engage in strong salt-bridge interactions with positively charged amino acid residues (like Arginine or Lysine) at the periphery of a binding site.
Pharmacophore mapping of CAS 246135-55-7 interactions with target proteins.
Synthetic Methodology: The Causality of Catalyst Selection
The direct synthesis of 2-aminoimidazoles via C-N cross-coupling is notoriously difficult. Unprotected 2-bromo-1H-imidazoles tend to poison standard palladium catalysts due to the strong coordinating ability of the basic imidazole nitrogen.
The Solution: We employ a Buchwald-Hartwig amination utilizing a highly sterically hindered, electron-rich precatalyst such as tBuBrettPhos Pd G3 . The extreme bulk of the tBuBrettPhos ligand prevents the formation of inactive bis-imidazole palladium complexes and accelerates the critical reductive elimination step [4].
Furthermore, to prevent the free carboxylic acid of the 3-aminobenzoic acid from consuming the strong base (LHMDS) required for the catalytic cycle, we utilize a two-step sequence: coupling the methyl ester first, followed by a controlled saponification.
Two-step synthetic workflow for CAS 246135-55-7 via ester intermediate.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. In-process controls (TLC/LC-MS) are embedded to ensure high-fidelity execution.
Step 1: Buchwald-Hartwig Amination
Reagents: 2-Bromo-1H-imidazole (1.0 eq), Methyl 3-aminobenzoate (1.2 eq), tBuBrettPhos Pd G3 (2 mol%), LHMDS (1.0 M in THF, 2.5 eq), Anhydrous THF.
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 2-bromo-1H-imidazole, methyl 3-aminobenzoate, and the tBuBrettPhos Pd G3 precatalyst.
-
Solvent & Base Addition: Add anhydrous, degassed THF to achieve a 0.2 M concentration. Dropwise, add the LHMDS solution at room temperature. Causality: LHMDS is a strong, non-nucleophilic base that deprotonates the aniline without attacking the ester carbonyl.
-
Reaction: Heat the sealed tube to 65 °C for 12 hours.
-
Validation: Monitor via LC-MS. The mass of the intermediate ester should be observed (m/z[M+H]⁺ = 218.1).
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, DCM/MeOH gradient) to isolate the intermediate ester.
Step 2: Saponification & Isoelectric Precipitation
Reagents: Intermediate Ester (1.0 eq), LiOH·H₂O (3.0 eq), THF/H₂O (3:1 v/v), 1M HCl.
-
Hydrolysis: Dissolve the intermediate ester in the THF/H₂O mixture. Add LiOH·H₂O and stir at room temperature for 4 hours.
-
Validation: TLC should indicate complete consumption of the starting material (Rf = 0.0 in standard non-polar solvent systems due to carboxylate formation).
-
Isoelectric Workup (Critical Step): Concentrate the mixture under reduced pressure to remove THF. Cool the aqueous layer to 0 °C. Carefully add 1M HCl dropwise while monitoring the pH.
-
Causality of pH adjustment: The target molecule is amphoteric. The benzoic acid has a pKa of ~4.2, and the 2-aminoimidazole conjugate acid has a pKa of ~7.0. The isoelectric point (pI) is approximately 5.5. Adjusting the pH precisely to ~5.5 minimizes the net charge of the zwitterion, forcing the product to precipitate out of the aqueous solution.
-
-
Isolation: Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under high vacuum to yield pure 3-(1H-imidazol-2-ylamino)benzoic acid (CAS 246135-55-7).
References
-
National Institutes of Health (PMC). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from:[Link][1]
-
ACS Publications (Organic Letters). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DOI: 10.1021/ol403363z. Retrieved from:[Link][2]
